molecular formula C9H12O3S B14073426 2-(Isopropylsulfonyl)phenol CAS No. 29725-22-2

2-(Isopropylsulfonyl)phenol

Cat. No.: B14073426
CAS No.: 29725-22-2
M. Wt: 200.26 g/mol
InChI Key: IWURHIKBBLCEAP-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its sulfonyl group (-SO2-) attached to the aromatic ring via an isopropyl group. Phenolic compounds are widely used in various industrial applications due to their chemical properties, including their ability to act as antioxidants, antimicrobials, and intermediates in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)phenol can be achieved through several methods. One common approach involves the sulfonation of phenol with isopropyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is noted for its mild and green conditions, making it an environmentally friendly option .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(Isopropylsulfonyl)phenol can be compared with other phenolic compounds such as thymol and eugenol:

Uniqueness

This compound is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

List of Similar Compounds

  • Thymol (2-isopropyl-5-methylphenol)
  • Eugenol (4-allyl-2-methoxyphenol)
  • Phenol (hydroxybenzene)

Properties

CAS No.

29725-22-2

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

2-propan-2-ylsulfonylphenol

InChI

InChI=1S/C9H12O3S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7,10H,1-2H3

InChI Key

IWURHIKBBLCEAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1O

Origin of Product

United States

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